Amine Basicity (pKₐ) – Protonation State Divergence at Physiological pH
The predicted pKₐ of the free base 2,2‑difluoro‑3‑methoxypropan‑1‑amine is 6.76±0.30 . This is 0.36 units lower than 2,2‑difluoropropan‑1‑amine (pKₐ 7.12±0.30) and 2.54 units lower than 3‑(difluoromethoxy)propan‑1‑amine (pKₐ 9.30±0.10) . At pH 7.4, the target compound is predominantly deprotonated, whereas the 2,2‑difluoroethyl analog is significantly protonated and the difluoromethoxy analog is nearly fully protonated. This shift alters the free base‑available fraction for nucleophilic reactions and membrane permeability in biological settings.
| Evidence Dimension | Predicted pKₐ (free base) |
|---|---|
| Target Compound Data | 6.76 ± 0.30 |
| Comparator Or Baseline | 2,2‑Difluoropropan‑1‑amine: 7.12 ± 0.30; 3‑(Difluoromethoxy)propan‑1‑amine: 9.30 ± 0.10 |
| Quantified Difference | −0.36 vs. 2,2‑difluoropropan‑1‑amine; −2.54 vs. 3‑(difluoromethoxy)propan‑1‑amine |
| Conditions | Predicted values (ACD/Labs or similar algorithm); free base form |
Why This Matters
The distinct protonation state profile impacts solubility, permeability, and reactivity in downstream synthesis and biological assays, making the target compound uniquely suited for applications requiring a less basic amine center.
